1-Ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one
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Overview
Description
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H10F3NO2 It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, which is a common structural motif in both natural and synthetic compounds
Preparation Methods
The synthesis of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one derivatives with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
Pyrrolidin-2-one: The parent compound, which lacks the trifluoroacetyl group.
3-Iodopyrrolidin-2-one: A derivative with an iodine atom, used in different chemical applications.
N-Substituted pyrrolidin-2-ones: Compounds with various substituents on the nitrogen atom, each with unique properties and applications.
The uniqueness of 1-Ethyl-3-(trifluoroacetyl)pyrrolidin-2-one lies in the presence of the trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
107470-29-1 |
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Molecular Formula |
C8H10F3NO2 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
1-ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10F3NO2/c1-2-12-4-3-5(7(12)14)6(13)8(9,10)11/h5H,2-4H2,1H3 |
InChI Key |
MYIDQAFJQRWWRM-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1=O)C(=O)C(F)(F)F |
Canonical SMILES |
CCN1CCC(C1=O)C(=O)C(F)(F)F |
Synonyms |
2-Pyrrolidinone, 1-ethyl-3-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
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